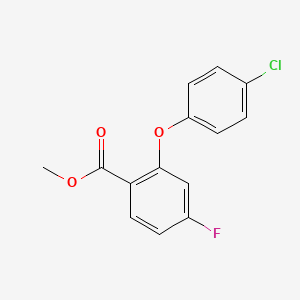![molecular formula C17H19N5O B12271097 3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12271097.png)
3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that features a unique structure combining a pyridine ring, an imidazo[4,5-b]pyridine moiety, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazo[4,5-b]pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Final Coupling with Pyridine: The final step involves the coupling of the intermediate with a pyridine derivative, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Pyrrolidine-Containing Compounds: Compounds with pyrrolidine rings are known for their diverse pharmacological properties.
Uniqueness
What sets 3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine apart is its unique combination of structural motifs, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H19N5O |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-methyl-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H19N5O/c1-12-10-18-8-5-15(12)23-13-6-9-22(11-13)17-20-14-4-3-7-19-16(14)21(17)2/h3-5,7-8,10,13H,6,9,11H2,1-2H3 |
Clé InChI |
YKVJFGDEECDGBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC4=C(N3C)N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12271016.png)
![6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271017.png)
![Benzo[b]thiophene-3-ethanamine, alpha-methyl-](/img/structure/B12271019.png)
![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12271022.png)
![3-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271025.png)
![N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12271033.png)
![3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one](/img/structure/B12271039.png)
![3-(2-bromophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12271044.png)
![6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12271046.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine](/img/structure/B12271055.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271067.png)
![4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12271069.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12271073.png)
